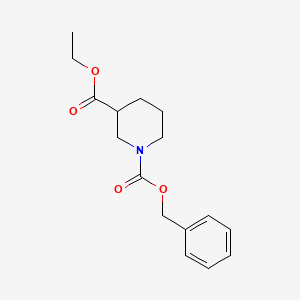

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRONXOELMBCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592327 | |

| Record name | 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310454-53-6 | |

| Record name | 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl ethyl piperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the most direct and efficient synthetic methodology, including a step-by-step experimental protocol, quantitative data, and characterization details.

Overview and Synthetic Strategy

This compound is a disubstituted piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and an ethyl ester at the 3-position. Its structure makes it a valuable building block in medicinal chemistry.

The most common and efficient synthesis route is the N-benzoxycarbonylation of ethyl piperidine-3-carboxylate, also known as ethyl nipecotate. This reaction involves the protection of the secondary amine of the piperidine ring with a Cbz group using benzyl chloroformate. This method is widely used due to its high efficiency and the stability of the Cbz group under various reaction conditions, while still allowing for straightforward deprotection when necessary.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 310454-53-6 | [3] |

| Molecular Formula | C₁₆H₂₁NO₄ | [3][4] |

| Molecular Weight | 291.34 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid (predicted) | |

| Purity | ≥96% | [3] |

| Boiling Point | 403.7 °C at 760 mmHg | [4] |

| Density | 1.165 g/cm³ | [4] |

| Flash Point | 198 °C | [4] |

| Storage Temperature | 2-8 °C | [4] |

Table 2: Reagent Quantities for Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Ethyl piperidine-3-carboxylate | 157.21 | 10.0 | 1.57 g |

| Benzyl chloroformate | 170.59 | 11.0 | 1.88 g (1.57 mL) |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 20.0 | 1.68 g |

| Tetrahydrofuran (THF) | - | - | 50 mL |

| Water (H₂O) | - | - | 25 mL |

| Ethyl Acetate (EtOAc) | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |

Table 3: Predicted Spectroscopic Data for Product Characterization

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), benzyl group protons (aromatic and benzylic CH₂), and piperidine ring protons. |

| ¹³C NMR | Carbonyl signals for the carbamate and ester, aromatic signals, benzylic carbon signal, and signals for the piperidine ring and ethyl group carbons. |

| Mass Spec (ESI-MS) | Predicted m/z for [M+H]⁺: 292.1543, [M+Na]⁺: 314.1363.[5] |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the carbamate and ester groups (around 1700-1750 cm⁻¹), C-O stretching, and aromatic C-H stretching. |

Experimental Protocol

The following protocol details the synthesis of this compound via N-benzoxycarbonylation.

Objective: To synthesize this compound from ethyl piperidine-3-carboxylate.

Materials:

-

Ethyl piperidine-3-carboxylate (1.57 g, 10.0 mmol)

-

Benzyl chloroformate (1.57 mL, 11.0 mmol)

-

Sodium Bicarbonate (1.68 g, 20.0 mmol)

-

Tetrahydrofuran (THF), 50 mL

-

Deionized Water, 25 mL

-

Ethyl Acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl piperidine-3-carboxylate (1.57 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol) in a mixture of THF (50 mL) and water (25 mL).

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, add benzyl chloroformate (1.57 mL, 11.0 mmol) dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add 50 mL of ethyl acetate and shake well.

-

Separate the organic layer. Extract the aqueous layer with another 25 mL of ethyl acetate.

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography. A typical eluent system for similar compounds is a mixture of ethyl acetate and hexane.

-

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A high yield (typically around 90% for this type of reaction) of a colorless to pale yellow oil is expected.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Chemical Properties of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a piperidine derivative with the molecular formula C16H21NO4.[1] It is recognized as a valuable building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[1] The compound's structure, featuring a benzyl-protected nitrogen and an ethyl ester at the 3-position of the piperidine ring, lends itself to various chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H21NO4 | [1][2] |

| Molecular Weight | 291.34 g/mol | [1][2] |

| CAS Number | 310454-53-6 | [1][2] |

| Boiling Point | 537.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.266 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.533 (Predicted) | [2] |

| Flash Point | 259.3 °C (Predicted) | [2] |

| pKa | -2.45 ± 0.40 (Predicted) | [2] |

Synthesis and Experimental Protocols

Adapted Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-acylation of piperidines using benzyl chloroformate.

Materials:

-

Ethyl piperidine-3-carboxylate

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl piperidine-3-carboxylate in anhydrous DCM.

-

Addition of Base: Add a slight excess (approximately 1.1 to 1.5 equivalents) of triethylamine to the solution. Stir the mixture at room temperature.

-

Addition of Benzylating Agent: Slowly add benzyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Analytical Data (Predicted and from Related Compounds)

Detailed analytical data for this compound is not widely published. However, based on its structure and data from closely related N-benzylpiperidine derivatives, the following spectral characteristics can be anticipated.

Table 2: Predicted and Representative Analytical Data

| Analysis | Predicted/Representative Data |

| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm), the ethyl ester group (CH₂ ~4.1 ppm, CH₃ ~1.2 ppm), and the piperidine ring protons (complex multiplets ~1.5-3.5 ppm). |

| ¹³C NMR | Resonances for the carbonyls of the carbamate and ester, aromatic carbons of the benzyl group, the benzylic carbon, carbons of the ethyl group, and the aliphatic carbons of the piperidine ring. |

| Mass Spec. | Predicted [M+H]⁺ of 292.1543. |

Potential Biological Activity and Signaling Pathway

Some sources suggest that this compound may function as a local anesthetic.[2] The mechanism of action for many local anesthetics, particularly those containing a piperidine moiety, involves the blockade of voltage-gated sodium channels in nerve cell membranes. This blockade prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, the transmission of pain signals is interrupted.

Diagram 2: Proposed Signaling Pathway

Caption: Proposed mechanism of action as a local anesthetic via sodium channel blockade.

Conclusion

This compound is a versatile chemical intermediate with potential applications in drug discovery, particularly in the development of protein degraders and potentially as a local anesthetic. While detailed experimental data for this specific compound is limited, its chemical properties and a plausible synthetic route can be inferred from the existing literature on related compounds. Further research is warranted to fully elucidate its biological activity and to develop optimized synthetic and analytical methods.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification

-

Systematic Name: 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

-

Synonyms: CBZ-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER, 1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate[1]

Spectroscopic Data

Due to the absence of direct experimental spectra for the target compound, this section presents predicted mass spectrometry data and a comparative analysis of experimental data from structurally similar molecules. This approach allows for an informed estimation of the expected spectroscopic characteristics.

2.1. Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound suggests the following m/z values for common adducts.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 292.15434 |

| [M+Na]⁺ | 314.13628 |

| [M+K]⁺ | 330.11022 |

| [M+NH₄]⁺ | 309.18088 |

| [M-H]⁻ | 290.13978 |

| [M+HCOO]⁻ | 336.14526 |

| [M+CH₃COO]⁻ | 350.16091 |

| Table 1: Predicted m/z values for common adducts of this compound.[3] |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the target compound is unavailable, the expected chemical shifts can be inferred from related structures such as 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.

2.2.1. ¹H NMR Spectroscopy (Predicted)

Based on analogous structures, the following proton signals are anticipated for this compound, typically recorded in CDCl₃:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Phenyl) | 7.25 - 7.40 | m | 5H |

| Benzylic CH₂ | ~5.15 | s | 2H |

| Ethyl Ester O-CH₂ | ~4.12 | q | 2H |

| Piperidine Ring Protons | 1.50 - 4.00 | m | 9H |

| Ethyl Ester CH₃ | ~1.25 | t | 3H |

| Table 2: Predicted ¹H NMR chemical shifts for this compound. |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The anticipated carbon signals for this compound are as follows:

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl (ester & carbamate) | ~173, ~155 |

| Aromatic (Phenyl) | ~127 - ~137 |

| Benzylic CH₂ | ~67 |

| Ethyl Ester O-CH₂ | ~61 |

| Piperidine Ring Carbons | ~24 - ~50 |

| Ethyl Ester CH₃ | ~14 |

| Table 3: Predicted ¹³C NMR chemical shifts for this compound. |

2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Carbamate) | ~1695 |

| C-O Stretch (Ester/Carbamate) | 1250 - 1000 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| Table 4: Predicted characteristic IR absorption bands for this compound. |

Experimental Protocols

The following section details generalized yet comprehensive protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.

3.1. Synthesis Protocol: N-Benzylation of Ethyl Piperidine-3-carboxylate

This procedure outlines a standard method for the N-alkylation of a secondary amine to introduce the benzyl group.

Materials:

-

Ethyl piperidine-3-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other appropriate solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of ethyl piperidine-3-carboxylate (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature and add benzyl bromide (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with deionized water followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

3.2. Spectroscopic Characterization Protocol

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to TMS, coupling constants (J) in Hertz (Hz), and signal integrations.

3.2.2. Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for high-resolution mass data (HRMS).

-

Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

3.2.3. Infrared (IR) Spectroscopy

-

Obtain the IR spectrum of the purified product using either a thin film method (for oils) on a salt plate (e.g., NaCl) or as a KBr pellet (for solids).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present.

Workflow Visualization

The following diagrams illustrate the general workflows for the synthesis and characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

CAS Number: 310454-53-6

This technical guide provides a comprehensive overview of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, a plausible synthesis protocol, and an exploration of its potential applications based on its structural characteristics.

Chemical and Physical Properties

This compound is a disubstituted piperidine derivative. The presence of both a benzyl carbamate and an ethyl ester functional group makes it a versatile intermediate in organic synthesis. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 310454-53-6 |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | 1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate |

| Synonyms | 1-Cbz-piperidine-3-carboxylic acid ethyl ester, N-Cbz-nipecotic acid ethyl ester, Ethyl N-Cbz-piperidine-3-carboxylate, 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid ethyl ester |

| Appearance | Varies; often a liquid or oil |

| Purity | Typically >95% from commercial suppliers |

Plausible Experimental Protocol for Synthesis

Reaction Scheme:

A plausible synthetic route.

Materials:

-

Ethyl nipecotate

-

Benzyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl nipecotate in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add an equimolar amount of triethylamine. Stir the mixture for 10-15 minutes.

-

Addition of Benzyl Chloroformate: Slowly add an equimolar amount of benzyl chloroformate to the reaction mixture via an addition funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Applications in Drug Discovery and Development

Based on its chemical structure and its classification by commercial suppliers, this compound has potential applications in two key areas of drug discovery: as a building block for targeted protein degraders and as a scaffold for local anesthetics.

Building Block for Targeted Protein Degradation

The compound is listed as a "Protein Degrader Building Block"[1]. This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

The Ubiquitin-Proteasome System and PROTACs:

The ubiquitin-proteasome system is the primary mechanism for protein degradation in eukaryotic cells. E3 ligases are key components of this system, responsible for recognizing specific proteins and tagging them with ubiquitin for degradation by the proteasome. PROTACs hijack this system by linking a ligand for a target protein to a ligand for an E3 ligase.

General mechanism of PROTAC-mediated protein degradation.

This compound can serve as a versatile scaffold or linker element in the construction of PROTACs. The piperidine ring can provide a rigid, three-dimensional structure to orient the protein-of-interest ligand and the E3 ligase ligand appropriately. The ester and carbamate functionalities offer points for further chemical modification and attachment of these ligands.

Scaffold for Local Anesthetics

Piperidine-containing compounds are prevalent in many local anesthetics. The mechanism of action for most local anesthetics involves the blockade of voltage-gated sodium channels in nerve cell membranes, which prevents the transmission of pain signals.

Mechanism of Local Anesthesia:

Mechanism of sodium channel blockade by local anesthetics.

The lipophilic benzyl group and the overall structure of this compound are consistent with features found in some local anesthetics. Further derivatization of this molecule could lead to novel compounds with local anesthetic properties. Experimental validation through electrophysiological studies, such as patch-clamp assays on neuronal cells, would be necessary to confirm any sodium channel blocking activity.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with considerable potential for application in drug discovery. Its structural features make it an attractive building block for the synthesis of targeted protein degraders and a promising scaffold for the development of novel local anesthetics. While further experimental data is needed to fully elucidate its biological activity, this technical guide provides a solid foundation for researchers interested in exploring the synthetic and medicinal chemistry of this compound.

References

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. The document details a proposed synthetic pathway, predicted and comparative spectroscopic data, and the underlying principles for its characterization. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established chemical principles with data from closely related analogs to present a robust analytical framework.

Chemical Structure and Properties

This compound is a derivative of ethyl nipecotate, featuring a benzyl carbamate group at the nitrogen atom of the piperidine ring.

Synthesis Pathway

The synthesis of this compound can be achieved through the N-benzyloxycarbonylation of ethyl piperidine-3-carboxylate (ethyl nipecotate). This reaction involves the protection of the secondary amine of the piperidine ring with a carboxybenzyl (Cbz) group.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on established methods for the N-Cbz protection of amines.[2][3]

Materials:

-

Ethyl piperidine-3-carboxylate (Ethyl nipecotate)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Dichloromethane (CH₂Cl₂) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolution: Dissolve ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane.

-

Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.

-

Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Structure Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.12 | q | 2H | Ethyl ester methylene (-O-CH₂-CH₃) |

| ~4.0 (broad) | m | 1H | Piperidine H-2ax |

| ~3.8 (broad) | m | 1H | Piperidine H-6ax |

| ~3.0 (broad) | m | 2H | Piperidine H-2eq, H-6eq |

| ~2.5 | m | 1H | Piperidine H-3 |

| ~1.9 | m | 1H | Piperidine H-4ax |

| ~1.7 | m | 2H | Piperidine H-5 |

| ~1.5 | m | 1H | Piperidine H-4eq |

| ~1.25 | t | 3H | Ethyl ester methyl (-O-CH₂-CH₃) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | Ethyl ester carbonyl (C=O) |

| ~155 | Carbamate carbonyl (C=O) |

| ~136 | Aromatic quaternary carbon (C-ipso) |

| ~128.5 | Aromatic CH (C-ortho, C-para) |

| ~128.0 | Aromatic CH (C-meta) |

| ~67 | Benzylic carbon (-CH₂-Ph) |

| ~60.5 | Ethyl ester methylene (-O-CH₂) |

| ~46 (broad) | Piperidine C-2 |

| ~44 (broad) | Piperidine C-6 |

| ~41 | Piperidine C-3 |

| ~27 | Piperidine C-4 |

| ~24 | Piperidine C-5 |

| ~14.2 | Ethyl ester methyl (-CH₃) |

Diagram of Key Structural Features and their Spectroscopic Correlation

Caption: Correlation of structural fragments with expected spectroscopic signals.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 3: Predicted m/z Values for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 292.1543 |

| [M+Na]⁺ | 314.1363 |

| [M+K]⁺ | 330.1102 |

| [M+NH₄]⁺ | 309.1809 |

Data predicted by computational tools.

The fragmentation pattern in MS/MS would likely show characteristic losses, such as the loss of the ethoxy group (-45 Da), the carboxyethyl group (-73 Da), the benzyl group (-91 Da), and the benzyloxycarbonyl group (-135 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3030 | Aromatic C-H | Stretch |

| ~2950, ~2850 | Aliphatic C-H | Stretch |

| ~1730 | Ester Carbonyl (C=O) | Stretch |

| ~1690 | Carbamate Carbonyl (C=O) | Stretch |

| ~1600, ~1495 | Aromatic C=C | Stretch |

| ~1250 | C-O (Ester and Carbamate) | Stretch |

| ~1100 | C-N | Stretch |

| ~750, ~700 | Aromatic C-H Bending (Monosubst.) | Bend (out-of-plane) |

Conclusion

The structural elucidation of this compound is based on a combination of a plausible synthetic route and the prediction of its spectroscopic characteristics. The proposed synthesis via N-benzyloxycarbonylation of ethyl nipecotate is a standard and reliable method. The predicted NMR, MS, and IR data provide a detailed fingerprint for the confirmation of the structure. While direct experimental data remains elusive in the public domain, this guide offers a robust framework for researchers and professionals involved in the synthesis and characterization of this and related piperidine-based compounds. It is recommended that any synthesized batch of this compound be subjected to the full suite of spectroscopic analyses outlined herein to confirm its identity and purity.

References

Technical Guide: Solubility Profile of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a comprehensive framework for its determination and presentation. The guide outlines a detailed experimental protocol for measuring solubility in various organic solvents, presents a structured format for data tabulation, and includes a visual representation of the experimental workflow. This information is intended to empower researchers to generate and interpret the solubility data necessary for applications in drug development, process chemistry, and formulation science. A qualitative assessment suggests that the compound exhibits good solubility in organic solvents.[1]

Introduction

This compound (CAS No: 310454-53-6) is a piperidine derivative with significant applications in medicinal chemistry and pharmaceutical development.[1][2] The physicochemical properties of such intermediates are critical for their successful application, with solubility being a paramount parameter. Solubility data informs the choice of solvents for synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability of the final active pharmaceutical ingredient (API).

This guide provides a standardized methodology for determining the solubility of this compound in a range of common organic solvents. The subsequent sections detail the experimental procedure, a template for data presentation, and a workflow visualization to aid researchers in this essential characterization.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. To facilitate consistent data collection and comparison across research and development teams, the following table provides a standardized format for presenting experimentally determined solubility values.

Table 1: Solubility of this compound in Selected Organic Solvents at Ambient Temperature (25 °C)

| Solvent | Molarity (mol/L) | Grams per Liter (g/L) | Milligrams per Milliliter (mg/mL) | Qualitative Description |

| Methanol | Data to be determined | Data to be determined | Data to be determined | e.g., Very Soluble |

| Ethanol | Data to be determined | Data to be determined | Data to be determined | e.g., Freely Soluble |

| Isopropanol | Data to be determined | Data to be determined | Data to be determined | e.g., Soluble |

| Acetone | Data to be determined | Data to be determined | Data to be determined | e.g., Sparingly Soluble |

| Ethyl Acetate | Data to be determined | Data to be determined | Data to be determined | e.g., Slightly Soluble |

| Dichloromethane | Data to be determined | Data to be determined | Data to be determined | e.g., Very Soluble |

| Toluene | Data to be determined | Data to be determined | Data to be determined | e.g., Slightly Soluble |

| Acetonitrile | Data to be determined | Data to be determined | Data to be determined | e.g., Soluble |

| Tetrahydrofuran (THF) | Data to be determined | Data to be determined | Data to be determined | e.g., Freely Soluble |

| N,N-Dimethylformamide (DMF) | Data to be determined | Data to be determined | Data to be determined | e.g., Very Soluble |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analyzed diluted sample, taking the dilution factor into account.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, mol/L).

-

3.3. Method Validation

To ensure the accuracy and reliability of the solubility data, the analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, precision, and specificity for this compound.

Visualized Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway and Logical Relationships

While signaling pathways are more relevant to biological activity, a logical relationship diagram can illustrate the factors influencing and influenced by solubility in a drug development context.

Caption: Logical relationships of solubility in drug development.

References

The Biological Versatility of Piperidine-1,3-dicarboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Among the diverse piperidine analogs, derivatives of piperidine-1,3-dicarboxylate represent a promising class with significant potential for therapeutic applications. Their unique structural framework allows for stereospecific introductions of various functional groups, enabling fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of piperidine-1,3-dicarboxylate derivatives, serving as a resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of Piperidine-1,3-dicarboxylate Derivatives

The synthesis of piperidine-1,3-dicarboxylate derivatives often involves multi-step reaction sequences, allowing for precise control over the stereochemistry and substitution patterns of the piperidine ring. A common strategy involves the use of N-protected piperidine precursors, which can be selectively functionalized at the C-1 and C-3 positions.

A general synthetic approach can be described as follows:

This modular synthesis allows for the creation of diverse libraries of compounds for biological screening by varying the substituents at the nitrogen and the two carboxylate positions.

Biological Activities and Therapeutic Potential

Piperidine derivatives exhibit a broad spectrum of biological activities, and while specific data for piperidine-1,3-dicarboxylate derivatives is emerging, the general class of piperidines has shown significant promise in several therapeutic areas.

Anticancer Activity

Piperidine-containing compounds have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways like PI3K/Akt, NF-κB, and STAT3.[2][3][4]

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[5] Piperidine derivatives have been developed as inhibitors of this pathway.

NF-κB Signaling Pathway: The NF-κB signaling pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation.[6]

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival.[4]

Quantitative Anticancer Data for Piperidine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Piperidine-dihydropyridine hybrids | A-549 (Lung) | 15.94 µM to 48.04 µM | [1] |

| Piperidine-dihydropyridine hybrids | MCF-7 (Breast) | 24.68 µM to 59.12 µM | [1] |

| Aminoethyl-substituted piperidines | DU145 (Prostate) | 4.0 µM to 5.5 µM | [7] |

| Highly functionalized piperidines | HT29 (Colon) | 4.1 µg/mL | [8] |

| Highly functionalized piperidines | 786-0 (Kidney) | 0.4 µg/mL | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have shown promising activity against a range of bacteria and fungi.[9][10]

Quantitative Antimicrobial Data for Piperidine Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Piperidin-4-one derivatives | Staphylococcus aureus | - | [11] |

| Piperidin-4-one derivatives | Escherichia coli | - | [11] |

| Piperidine derivatives | Staphylococcus aureus | - | [12] |

| Piperidine derivatives | Escherichia coli | - | [12] |

| Piperazine derivatives | Staphylococcus aureus | 1-5 µg/ml | |

| Piperazine derivatives | Enterococcus faecalis | 1-5 µg/ml |

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant challenge to global health. Piperidine-based compounds have been investigated for their neuroprotective properties, with some derivatives showing the ability to protect neurons from various insults.[13][14]

Enzyme Inhibition

Piperidine derivatives are versatile enzyme inhibitors, targeting a range of enzymes implicated in various diseases. A notable example is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, which is a key therapeutic strategy for Alzheimer's disease.[15][16][17]

Quantitative Enzyme Inhibition Data for Piperidine Derivatives

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM – 36.05 ± 0.4 µM | [17] |

| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BChE) | 21.57 ± 0.61 µM – 39.55 ± 0.03 µM | [17] |

| Piperidine derivatives | MenA (M. tuberculosis) | 22 ± 3 µM | [18] |

| Piperidine-dihydropyridine hybrids | AKT1 | 24.3 nM | [5] |

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of novel piperidine-1,3-dicarboxylate derivatives.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the piperidine-1,3-dicarboxylate derivatives to the wells and incubate for 48 hours.

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined through non-linear regression analysis.[8]

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the piperidine-1,3-dicarboxylate derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates for 16-24 hours at an appropriate temperature.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Enzyme Inhibition: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is commonly used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15]

Methodology:

-

Reagent Preparation: Prepare solutions of the test compound, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and various concentrations of the piperidine-1,3-dicarboxylate derivative.

-

Enzyme Addition and Pre-incubation: Add the enzyme solution to each well and pre-incubate for a short period.

-

Reaction Initiation: Start the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE).

-

Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

Conclusion

Piperidine-1,3-dicarboxylate derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and the broad biological activities observed for the parent piperidine class highlight their potential in areas such as oncology, infectious diseases, and neurodegenerative disorders. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this important class of molecules. Further focused research on piperidine-1,3-dicarboxylate derivatives is warranted to elucidate their specific structure-activity relationships and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Scarcity of Pharmacological Data on 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the mechanism of action for 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. This compound is predominantly documented as a chemical intermediate in organic synthesis rather than a pharmacologically active agent with a well-characterized biological target.

While the core request for an in-depth technical guide on its mechanism of action cannot be fulfilled due to the absence of substantive research, this report summarizes the available information and provides context based on structurally related compounds.

Limited Biological Information

Currently, there is a lack of peer-reviewed studies detailing the pharmacodynamics and pharmacokinetics of this compound. Chemical suppliers list the compound for research and manufacturing purposes, with one source suggesting it may function as a local anesthetic by blocking the transmission of nerve impulses.[1] However, this claim is not substantiated by empirical evidence, quantitative data (e.g., IC50 or Ki values), or detailed experimental protocols within the public domain. The product is intended for professional manufacturing, research, and industrial use, not for medical or consumer applications.[2]

Role as a Synthetic Precursor

The primary context in which this compound appears in the literature is as a precursor or building block for the synthesis of more complex molecules. Specifically, piperidine derivatives are crucial scaffolds in the development of various psychoactive substances and therapeutic agents. For instance, related structures are utilized in the synthesis of phencyclidine (PCP) analogues and other arylcyclohexylamines, which are known for their activity as NMDA receptor antagonists.[3][4][5][6] The structural framework of this compound makes it a versatile starting material for creating a variety of substituted piperidines.

Pharmacological Landscape of Related Piperidine Derivatives

To provide a broader context for the potential, yet uninvestigated, pharmacology of this compound, it is useful to consider the established mechanisms of other piperidine-containing compounds. The piperidine moiety is a common feature in many centrally active drugs.

-

Dopamine Reuptake Inhibition: Certain 1-benzylpiperidine derivatives have been shown to act as potent and selective dopamine reuptake inhibitors.[7]

-

Acetylcholinesterase Inhibition: Other complex piperidine derivatives have been synthesized and evaluated for their activity as acetylcholinesterase (AChE) inhibitors, which are of interest in the treatment of Alzheimer's disease.[8][9] For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a highly potent AChE inhibitor.[8]

-

NMDA Receptor Antagonism: As mentioned, the piperidine ring is a core component of phencyclidine (PCP) and its analogues, which are well-known for their dissociative anesthetic and hallucinogenic effects mediated through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[6]

It is crucial to emphasize that the activities of these related compounds do not directly translate to the mechanism of action of this compound. The specific substitutions on the piperidine ring and the nature of the functional groups are critical determinants of pharmacological activity.

Data Presentation

Due to the absence of quantitative data regarding the biological activity of this compound, a data table summarizing such information cannot be constructed.

Experimental Protocols

No detailed experimental protocols for the biological evaluation of this compound were found in the public domain.

Signaling Pathways and Workflows

As no specific biological targets or signaling pathways have been identified for this compound, diagrams illustrating these aspects cannot be generated.

Conclusion

References

- 1. lookchem.com [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS: 310454-53-6) as a versatile research tool. This document outlines its primary applications as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a potential modulator of voltage-gated sodium channels, stemming from its classification as a local anesthetic. Detailed experimental protocols and representative data are provided to guide researchers in their experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₄ | [Generic supplier data] |

| Molecular Weight | 291.34 g/mol | [Generic supplier data] |

| Appearance | White to off-white powder | [Generic supplier data] |

| Solubility | Soluble in DMSO, Methanol, and Chloroform | [General chemical knowledge] |

| Storage | Store at 2-8°C, protected from light and moisture | [Generic supplier data] |

Application 1: Building Block for PROTAC Synthesis

This compound is classified as a "Protein Degrader Building Block".[1] This designation suggests its utility as a scaffold or linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The piperidine core of this compound can serve as a versatile scaffold for connecting a target protein ligand to an E3 ligase ligand.

Representative Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes a representative multi-step synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

Step 1: Hydrolysis of the Ethyl Ester

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Step 2: Amide Coupling with a Linker

-

Dissolve the carboxylic acid intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF).

-

Add a suitable amine-terminated linker (e.g., a PEG linker with a terminal amine) (1.1 eq).

-

Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purify the product by flash column chromatography on silica gel.

Step 3: Deprotection of the Benzyl Group

-

Dissolve the product from Step 2 in methanol.

-

Add Palladium on carbon (10% w/w) as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperidine intermediate.

Step 4: Coupling with an E3 Ligase Ligand

-

Dissolve the deprotected piperidine intermediate from Step 3 (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC compound by preparative HPLC.

Representative Data Presentation

The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Below is a table with representative quantitative data that would be sought for a novel PROTAC.

| Parameter | Representative Value | Method |

| DC₅₀ (Degradation Concentration 50%) | 50 nM | Western Blot or In-Cell ELISA |

| Dₘₐₓ (Maximum Degradation) | >90% | Western Blot or In-Cell ELISA |

| Binding Affinity to POI (K_d) | 100 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |

| Binding Affinity to CRBN (K_d) | 250 nM | ITC or SPR |

Diagram: PROTAC Synthesis Workflow

Caption: A representative workflow for the synthesis of a PROTAC molecule.

Application 2: Investigation of Local Anesthetic Properties

This compound has been described as a local anesthetic, suggesting it may act by blocking the transmission of nerve impulses.[2] Local anesthetics typically function by inhibiting voltage-gated sodium channels (VGSCs) in neuronal membranes, thereby preventing the generation and propagation of action potentials.

Experimental Protocol: Electrophysiological Assessment of Sodium Channel Blockade

This protocol details a whole-cell patch-clamp electrophysiology experiment to evaluate the inhibitory effect of this compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Preparation:

-

Culture HEK293 cells stably expressing the human Nav1.7 channel.

-

Plate the cells onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.1%.

3. Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature (22-24°C).

-

Use an appropriate amplifier and data acquisition system.

-

Hold the membrane potential at -100 mV.

-

Elicit sodium currents by applying a depolarizing voltage step to 0 mV for 20 ms every 10 seconds.

-

After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.

-

Record the peak inward sodium current at each concentration until a steady-state block is achieved.

4. Data Analysis:

-

Measure the peak sodium current amplitude in the absence (control) and presence of the test compound.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

Representative Data Presentation

The inhibitory potency of this compound on a specific sodium channel subtype can be summarized as follows:

| Channel Subtype | IC₅₀ (µM) | Hill Slope | Method |

| Nav1.7 | 15.2 | 1.1 | Whole-cell patch-clamp |

| Nav1.5 | 45.8 | 1.0 | Whole-cell patch-clamp |

| Nav1.2 | 28.5 | 1.2 | Whole-cell patch-clamp |

Diagram: Signaling Pathway of Sodium Channel Modulation

Caption: Proposed mechanism of action for local anesthetic activity.

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer

The experimental protocols and representative data provided herein are for illustrative purposes and should be adapted and optimized by the end-user for their specific experimental conditions and research goals.

References

Application Notes and Protocols for 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, also known by its synonym 1-Cbz-piperidine-3-carboxylic acid ethyl ester, is a key bifunctional molecule utilized in advanced organic synthesis.[1] Its structure incorporates a piperidine core, a versatile scaffold in medicinal chemistry, functionalized with an N-benzyloxycarbonyl (Cbz) protecting group and an ethyl ester at the 3-position. This arrangement makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor modulators.[1] Notably, the piperidine motif is a common component in the design of linkers and ligands for E3 ubiquitin ligases within the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5]

Chemical Properties and Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 310454-53-6 | [6] |

| Molecular Formula | C₁₆H₂₁NO₄ | [6] |

| Molecular Weight | 291.34 g/mol | [6] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 537.4°C at 760 mmHg | [6] |

| Density | 1.266 g/cm³ | [6] |

| Storage Temperature | 2-8°C |[6] |

Table 2: Characterization Data

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, Ar-CH₂), 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 4.0-3.0 (m, 4H, piperidine CH₂), 2.7-2.5 (m, 1H, piperidine CH), 2.0-1.5 (m, 4H, piperidine CH₂), 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 173.0 (C=O, ester), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.0 (Ar-CH₂), 60.5 (O-CH₂), 47.0, 45.0, 44.0 (piperidine C), 27.0, 25.0 (piperidine C), 14.0 (CH₃). |

| Mass Spectrometry (ESI+) | Predicted m/z: 292.15 [M+H]⁺, 314.14 [M+Na]⁺, 330.11 [M+K]⁺.[6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-benzyloxycarbonylation of ethyl piperidine-3-carboxylate (ethyl nipecotate). The Cbz group is a common amine protecting group, valuable for its stability under various conditions and its straightforward removal by hydrogenolysis.[1]

Materials:

-

Ethyl piperidine-3-carboxylate (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.05 equiv)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Cyclohexane and Ethyl acetate (for elution)

Procedure:

-

To a solution of ethyl piperidine-3-carboxylate (1.0 equiv) in anhydrous dichloromethane, add triethylamine (2.0 equiv) and DMAP (0.05 equiv).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1.05 equiv) in dichloromethane dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash chromatography on silica gel using a gradient of cyclohexane/ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and concentrate in vacuo to yield this compound as a pale yellow oil.

Expected Yield: ~60-70%

Table 3: Reagent Quantities for a 10 mmol Scale Reaction

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |

|---|---|---|---|---|

| Ethyl piperidine-3-carboxylate | 157.21 | 10.0 | 1.57 | ~1.5 |

| Benzyl chloroformate | 170.59 | 10.5 | 1.79 | ~1.5 |

| Triethylamine | 101.19 | 20.0 | 2.02 | 2.77 |

| DMAP | 122.17 | 0.5 | 0.061 | - |

| Dichloromethane | - | - | - | 50 |

Applications in Drug Discovery: PROTACs

This compound serves as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][7] A PROTAC typically consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[2] The piperidine scaffold is frequently incorporated into these linkers or as part of the E3 ligase ligand itself.[4][5]

The general mechanism of PROTAC action is as follows:

-

The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[3]

-

This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.

-

The polyubiquitinated POI is then recognized and degraded by the proteasome.

The Cbz-protected amine and the ethyl ester on the piperidine ring of this compound provide orthogonal handles for further chemical modifications, allowing for its incorporation into the complex architecture of PROTACs.[1]

Visualizations

Caption: Synthesis workflow diagram.

Caption: PROTAC mechanism of action.

References

- 1. leapchem.com [leapchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PubChemLite - Benzyl ethyl piperidine-1,3-dicarboxylate (C16H21NO4) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate and its Analogs in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the application of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate in neuroscience is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related N-benzylpiperidine and piperidine dicarboxylate derivatives, which have shown significant activity as modulators of key neurological targets. These notes are intended to serve as a guide for investigating the potential of this compound and similar compounds in neuroscience research.

Introduction: The Therapeutic Potential of Piperidine Derivatives in Neuroscience

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Derivatives of piperidine have been extensively explored for their ability to modulate a variety of neurological targets, including:

-

N-Methyl-D-Aspartate (NMDA) Receptors: Piperidine-based compounds have been identified as potent antagonists of the NMDA receptor, which is implicated in excitotoxicity and neurodegeneration. This makes them attractive candidates for the treatment of stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3][4]

-

Acetylcholinesterase (AChE): The N-benzylpiperidine moiety is a key pharmacophore in a class of potent and selective acetylcholinesterase inhibitors.[5][6] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds are a cornerstone in the symptomatic treatment of Alzheimer's disease.[7][8]

-

Sigma Receptors: Piperidine derivatives have been shown to bind with high affinity to sigma receptors, which are involved in a range of cellular functions and are considered therapeutic targets for psychiatric and neurological disorders.[9][10]

-

GABA Uptake: Derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of GABA uptake, suggesting potential applications as anticonvulsants in the treatment of epilepsy.[11]

Given the prevalence of the N-benzyl and piperidine carboxylate moieties in neuroactive compounds, it is plausible that this compound could exhibit activity at one or more of these targets. The following sections provide detailed protocols for evaluating the potential of this and related compounds as acetylcholinesterase inhibitors, a well-established application for N-benzylpiperidine derivatives.

Application: Acetylcholinesterase Inhibition for Alzheimer's Disease Research

N-benzylpiperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. In Alzheimer's disease, the loss of cholinergic neurons leads to a decline in cognitive function. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Quantitative Data from Structurally Related N-Benzylpiperidine Derivatives

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of several N-benzylpiperidine derivatives from published studies. This data can serve as a benchmark for evaluating the potency of novel analogs like this compound.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | AChE | 0.56 | 18,000-fold | [6] |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (Lead Compound) | AChE | 30 | Not Reported | [5] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28) | AChE | 410 | Not Reported | [5] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20) | AChE | 5940 | Not Reported | [5] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro activity of a test compound against acetylcholinesterase.

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel